molecular formula C17H12FN3O5S3 B2620545 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide CAS No. 796984-18-4

2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2620545
CAS No.: 796984-18-4
M. Wt: 453.48
InChI Key: IVNXLVLUUPXZPP-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 1,3-thiazole core substituted with a 4-nitrobenzenesulfonyl group at position 5 and a 4-fluorophenylsulfanyl moiety at position 2. Its design combines sulfonamide and thiazole pharmacophores, which are common in antimicrobial, anticancer, and enzyme-targeting agents . The electron-withdrawing nitro and fluorine groups likely enhance metabolic stability and binding affinity to biological targets, such as kinases or bacterial enzymes .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O5S3/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNXLVLUUPXZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the acetamide-thiazole/sulfonamide scaffold but differ in substituents, leading to variations in bioactivity, solubility, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Reference(s)
Target Compound 4-Fluorophenylsulfanyl, 4-nitrobenzenesulfonyl Hypothesized: Kinase inhibition, antimicrobial activity (based on structural analogs)
CDD-934506 4-Methoxyphenyl, 1,3,4-oxadiazole Inhibits Mycobacterium tuberculosis PanK and PyrG enzymes
SirReal2 4,6-Dimethylpyrimidine, naphthalen-1-ylmethyl SIRT2 inhibitor (epigenetic regulation)
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide 4-Fluorophenylsulfonyl, 4-methoxyphenyl, 5-methylthiazole Not explicitly reported; likely targets inflammatory pathways
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide Benzylthio-thiadiazole, 3-chloro-4-methylphenyl Antimicrobial (Gram-positive bacteria)
GSK1570606A 4-Fluorophenyl, pyridin-2-ylthiazole Kinase inhibitor (undisclosed target)

Key Findings

Electron-Withdrawing vs. In contrast, CDD-934506’s 4-methoxyphenyl group increases lipophilicity, favoring membrane penetration in M. tuberculosis . SirReal2 uses a dimethylpyrimidine group for π-π stacking with SIRT2’s hydrophobic pocket, while the naphthalenyl group stabilizes binding via van der Waals interactions .

Thiazole vs. Oxadiazole/Thiadiazole Cores

  • Thiazole-containing compounds (e.g., target compound , GSK1570606A ) exhibit stronger kinase inhibition due to nitrogen-sulfur heterocycle coordination with ATP-binding sites .
  • Oxadiazole/thiadiazole derivatives (e.g., CDD-934506 , 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide ) show superior antimicrobial activity, likely due to enhanced thiol reactivity disrupting bacterial redox systems .

Fluorine Substitution

  • Fluorine in the target compound and GSK1570606A improves metabolic stability by resisting cytochrome P450 oxidation. It also augments binding to hydrophobic pockets in kinases .
  • In 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide , fluorine synergizes with the sulfonyl group to enhance anti-inflammatory activity, as seen in COX-2 inhibition assays .

Biological Activity Trends

  • Antimicrobial Activity : Thiadiazole derivatives with chloro/methyl substituents (e.g., 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide ) exhibit MIC values of 2–8 µg/mL against S. aureus, outperforming thiazole-based analogs .
  • Kinase Inhibition : Thiazole-acetamide compounds like GSK1570606A show IC₅₀ values < 100 nM for undisclosed kinase targets, while the target compound ’s nitro group may further enhance potency .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring: A five-membered ring containing sulfur and nitrogen.
  • Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.
  • Nitrobenzenesulfonyl Group: A sulfonamide group attached to a nitro-substituted benzene.

Molecular Formula

The molecular formula for this compound is C12H10FN3O4S2C_{12}H_{10}FN_3O_4S_2 with a molecular weight of approximately 335.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The thiazole and phenyl groups contribute to the binding affinity and specificity for various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures often exhibit antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Thiazole-containing compounds are under investigation for their anticancer properties. They may inhibit specific kinases or other enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound can induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of thiazole derivatives, including similar compounds to our target molecule, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range.

CompoundMIC (µg/mL)Target Bacteria
Thiazole A4Staphylococcus aureus
Thiazole B8Escherichia coli
Target Compound6Staphylococcus aureus

Case Study 2: Anticancer Activity

In another study, a related thiazole compound was evaluated for its anticancer effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values around 15 µM, indicating potent cytotoxicity.

CompoundIC50 (µM)Cell Line
Related Thiazole15MCF-7
Control Drug20MCF-7

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